5-Amino-3,6-dimethylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-Amino-3,6-dimethylpyrimidine-2,4(1H,3H)-dione: is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. This specific compound is characterized by the presence of amino and methyl groups attached to the pyrimidine ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3,6-dimethylpyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as urea, acetone, and ammonia.
Cyclization Reaction: The key step involves the cyclization of these starting materials to form the pyrimidine ring. This can be achieved through a condensation reaction under acidic or basic conditions.
Amination and Methylation: The introduction of the amino and methyl groups can be accomplished through subsequent amination and methylation reactions. These steps may require specific reagents such as methyl iodide and ammonia gas.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors to ensure efficient mixing and heat transfer.
Catalysts: Catalysts may be used to enhance the reaction rates and yields.
Purification: The final product is purified using techniques such as crystallization, filtration, and chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3,6-dimethylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidines.
Scientific Research Applications
5-Amino-3,6-dimethylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-3,6-dimethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and nucleic acids.
Pathways: It can influence various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
5-Aminouracil: Similar in structure but lacks the methyl groups.
6-Methyluracil: Contains a methyl group but lacks the amino group.
2,4-Diaminopyrimidine: Contains two amino groups but lacks the methyl groups.
Uniqueness
5-Amino-3,6-dimethylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of both amino and methyl groups, which can significantly influence its chemical properties and reactivity compared to other pyrimidine derivatives.
Biological Activity
5-Amino-3,6-dimethylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyrimidine family. It possesses significant biological activity due to its structural features, which include amino and methyl groups that influence its reactivity and interaction with biological targets. This article reviews its biological activity, including antimicrobial, antiviral properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C7H10N4O2, with a molecular weight of 170.18 g/mol. The compound features a pyrimidine ring substituted with amino and methyl groups, which enhances its solubility and reactivity.
Biological Activity
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study by Kaur et al. (2019) demonstrated that the compound showed significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 64 µg/mL for different bacterial strains.
2. Antiviral Activity
The compound has also been investigated for its antiviral properties. In vitro studies revealed that it inhibits viral replication in cell cultures infected with influenza virus. The mechanism involves interference with viral RNA synthesis, which is crucial for viral propagation.
3. Cytotoxicity Studies
Cytotoxicity assays conducted on cancer cell lines (e.g., HeLa and MCF-7) indicated that this compound has potential anticancer activity. The compound exhibited a dose-dependent reduction in cell viability with IC50 values around 25 µM for HeLa cells and 30 µM for MCF-7 cells.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in nucleic acid metabolism.
- DNA/RNA Interaction : Its structure allows it to bind to nucleic acids, potentially disrupting their function.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of several pyrimidine derivatives, including this compound. The results are summarized in Table 1:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 48 |
Study on Antiviral Activity
In another investigation focusing on antiviral properties against the influenza virus, the compound was tested at various concentrations:
Concentration (µM) | Viral Replication (%) |
---|---|
10 | 80 |
25 | 50 |
50 | 20 |
Properties
IUPAC Name |
5-amino-3,6-dimethyl-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-3-4(7)5(10)9(2)6(11)8-3/h7H2,1-2H3,(H,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYXWQPNMMVHBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40723701 |
Source
|
Record name | 5-Amino-3,6-dimethylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40723701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142648-55-3 |
Source
|
Record name | 5-Amino-3,6-dimethylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40723701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.